2-Oxoprasugrel-d4 HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

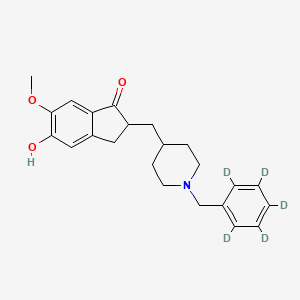

2-Oxoprasugrel-d4 hydrochloride is a deuterated form of 2-Oxoprasugrel, which is a labeled impurity of Prasugrel. Prasugrel is a platelet inhibitor used to prevent the formation of blood clots. The molecular formula of 2-Oxoprasugrel-d4 hydrochloride is C18H14D4FNO2S·HCl, and it has a molecular weight of 371.89 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxoprasugrel-d4 hydrochloride involves the incorporation of deuterium atoms into the molecular structure of 2-Oxoprasugrel. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of 2-Oxoprasugrel-d4 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to verify the identity and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Oxoprasugrel-d4 hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: It can be reduced to form different reduction products.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction may produce different reduced forms of the compound .

Scientific Research Applications

2-Oxoprasugrel-d4 hydrochloride is primarily used as a stable isotope-labeled internal standard for the metabolite of Prasugrel in scientific research. Its applications include:

Chemistry: Used in analytical chemistry for the quantification of Prasugrel metabolites.

Biology: Employed in biological studies to understand the metabolism and pharmacokinetics of Prasugrel.

Medicine: Used in clinical research to study the efficacy and safety of Prasugrel in preventing blood clots.

Industry: Utilized in the pharmaceutical industry for quality control and validation of Prasugrel formulations.

Mechanism of Action

2-Oxoprasugrel-d4 hydrochloride, like Prasugrel, is a prodrug that requires enzymatic transformation in the liver to its active metabolite. The active metabolite irreversibly binds to P2Y12 type adenosine diphosphate receptors on platelets, preventing the activation of the glycoprotein GPIIb/IIIa receptor complex. This inhibition of adenosine diphosphate-mediated platelet activation and aggregation reduces the risk of thrombotic cardiovascular events .

Comparison with Similar Compounds

Similar Compounds

Prasugrel: The parent compound, used as a platelet inhibitor.

Clopidogrel: Another thienopyridine derivative with a similar mechanism of action.

Ticlopidine: A thienopyridine derivative used as an antiplatelet agent.

Uniqueness

2-Oxoprasugrel-d4 hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it a valuable tool in scientific research for studying the metabolism and pharmacokinetics of Prasugrel .

Properties

CAS No. |

2012598-55-7 |

|---|---|

Molecular Formula |

C18H14D4FNO2S·HCl |

Molecular Weight |

371.89 |

Purity |

95% by HPLC; 98% atom D |

Related CAS |

150322-38-6 (unlabelled free base) |

Synonyms |

5-{2-cyclopropyl-1-[2-fluoro(3,4,5,6-D₄)phenyl]-2-oxoethyl}-2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride |

tag |

Prasugrel Impurities |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

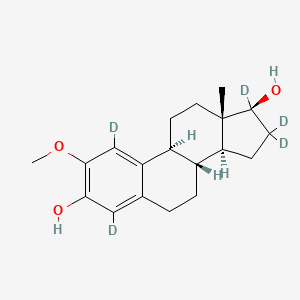

![(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B602639.png)